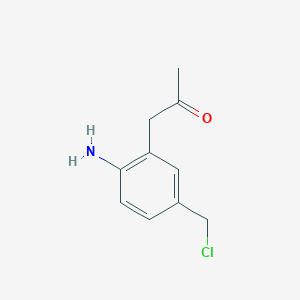![molecular formula C15H14NO7P B14067246 4-{[(2-Phosphonophenoxy)acetyl]amino}benzoic acid](/img/structure/B14067246.png)
4-{[(2-Phosphonophenoxy)acetyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[2-(2-phosphonophenoxy)acetyl]amino]benzoic acid is an organic compound with the molecular formula C15H14NO7P It is a derivative of benzoic acid and contains both phosphonate and phenoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(2-phosphonophenoxy)acetyl]amino]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(2-phosphonophenoxy)acetic acid and 4-aminobenzoic acid.
Coupling Reaction: The two starting materials are coupled using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dichloromethane (DCM), at room temperature. The reaction mixture is stirred for several hours to ensure complete coupling.
Purification: The crude product is purified using column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of 4-[[2-(2-phosphonophenoxy)acetyl]amino]benzoic acid may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-[[2-(2-phosphonophenoxy)acetyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate or phenoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new nucleophilic groups replacing the original functional groups.
Aplicaciones Científicas De Investigación
4-[[2-(2-phosphonophenoxy)acetyl]amino]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-[[2-(2-phosphonophenoxy)acetyl]amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
4-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid: A similar compound with a chlorophenoxy group instead of a phosphonophenoxy group.
4-[[2-(2-methoxyphenoxy)acetyl]amino]benzoic acid: A derivative with a methoxyphenoxy group.
Uniqueness
4-[[2-(2-phosphonophenoxy)acetyl]amino]benzoic acid is unique due to the presence of the phosphonate group, which imparts distinct chemical and biological properties. This group can enhance the compound’s binding affinity to certain molecular targets and improve its solubility and stability.
Propiedades
Fórmula molecular |
C15H14NO7P |
|---|---|
Peso molecular |
351.25 g/mol |
Nombre IUPAC |
4-[[2-(2-phosphonophenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C15H14NO7P/c17-14(16-11-7-5-10(6-8-11)15(18)19)9-23-12-3-1-2-4-13(12)24(20,21)22/h1-8H,9H2,(H,16,17)(H,18,19)(H2,20,21,22) |
Clave InChI |
ACTKMNFRAFYDAE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate](/img/structure/B14067201.png)
![2-[(7aR)-4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B14067208.png)
![1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene](/img/structure/B14067214.png)


![tert-butyl 4-((7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B14067236.png)



